

# Technical Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS No. 2363-12-4)

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## Compound of Interest

**Compound Name:** 2-(2,4-Dinitrophenoxy)benzaldehyde

**Cat. No.:** B3034824

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## Introduction

**2-(2,4-Dinitrophenoxy)benzaldehyde** is an aromatic ether derivative with significant potential in various research and development applications. Its unique chemical structure, featuring a benzaldehyde moiety linked to a 2,4-dinitrophenoxy group, imparts distinct reactivity profiles that are of interest in synthetic chemistry and potentially in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known reactivity, serving as a foundational resource for professionals in the field.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(2,4-Dinitrophenoxy)benzaldehyde** is presented below. Due to the limited availability of experimental data in public literature, some properties are yet to be determined.

Property	Value	Source
CAS Number	2363-12-4	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>8</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	288.21 g/mol	<a href="#">[1]</a>
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Appearance	Not available	

## Synthesis

The primary route for the synthesis of **2-(2,4-Dinitrophenoxy)benzaldehyde** is through a nucleophilic aromatic substitution (SNAr) reaction.[\[1\]](#) This method involves the reaction of a nucleophilic partner, typically 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as a halogen (e.g., 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene).[\[1\]](#)

## General Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized experimental protocol based on the principles of SNAr reactions for the synthesis of diaryl ethers.

Materials:

- 2-Hydroxybenzaldehyde
- 2,4-Dinitrofluorobenzene (or 2,4-dinitrochlorobenzene)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

### Procedure:

- To a solution of 2-hydroxybenzaldehyde in an anhydrous polar aprotic solvent, add the base in an inert atmosphere.
- Stir the mixture at room temperature to facilitate the formation of the corresponding phenoxide salt.
- To this mixture, add a solution of 2,4-dinitrofluorobenzene in the same solvent dropwise.
- Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The crude product will precipitate out and can be collected by vacuum filtration.
- Wash the precipitate with water to remove any inorganic impurities.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-(2,4-Dinitrophenoxy)benzaldehyde**.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

## Chemical Reactivity

The chemical reactivity of **2-(2,4-Dinitrophenoxy)benzaldehyde** is primarily dictated by its two main functional components: the aldehyde group and the dinitrophenyl ring.

### Reactivity of the Aldehyde Group

The aldehyde group is highly activated towards nucleophilic addition reactions.<sup>[1]</sup> This enhanced reactivity is a consequence of the strong electron-withdrawing effect of the 2,4-dinitrophenoxy substituent, which increases the electrophilicity of the carbonyl carbon.<sup>[1]</sup>

### Reactivity of the Aromatic Rings

The 2,4-dinitrophenyl ring is strongly activated towards nucleophilic aromatic substitution due to the presence of the two electron-withdrawing nitro groups.<sup>[1]</sup> This is the key reactivity that enables the synthesis of the molecule itself.<sup>[1]</sup> Conversely, this ring is deactivated towards electrophilic aromatic substitution.

## Potential Signaling Pathway Interactions

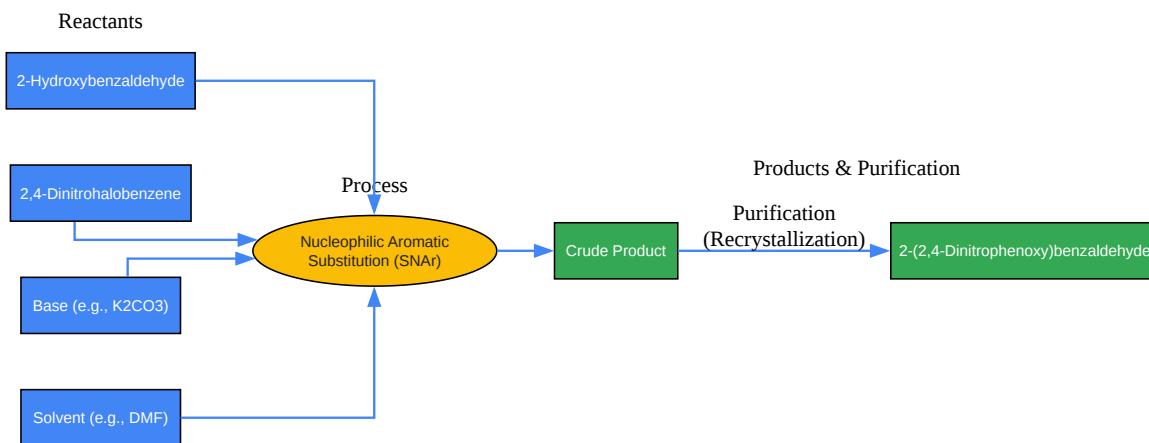
Currently, there is no direct experimental evidence in the scientific literature that specifically links **2-(2,4-Dinitrophenoxy)benzaldehyde** to any signaling pathways. However, it is known that dinitrophenyl ethers, as a class of compounds, can exhibit uncoupling effects on oxidative phosphorylation in mitochondria.<sup>[2][3]</sup> This is a mechanism shared with the well-known uncoupler 2,4-dinitrophenol (DNP). The uncoupling activity disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.<sup>[3]</sup>

The general mechanism of action for uncouplers like DNP involves their ability to transport protons across the mitochondrial inner membrane, dissipating the proton motive force that drives ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.

## Logical Relationships and Diagrams

### Synthesis Workflow

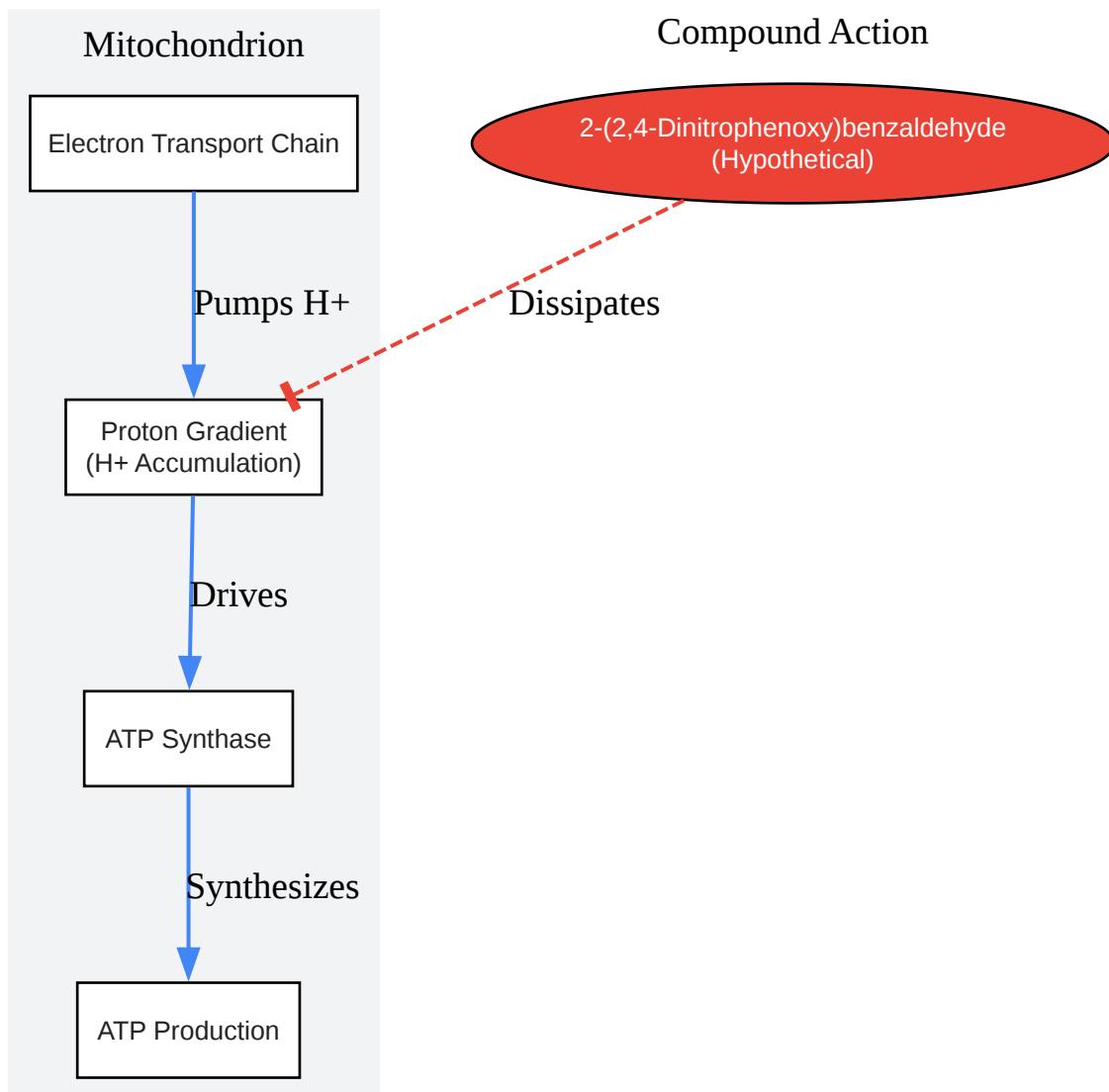
The synthesis of **2-(2,4-Dinitrophenoxy)benzaldehyde** can be visualized as a straightforward workflow.

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Caption: Synthetic workflow for **2-(2,4-Dinitrophenoxy)benzaldehyde**.

## Hypothetical Signaling Pathway Involvement

Based on the known effects of related dinitrophenyl compounds, a hypothetical signaling pathway disruption can be proposed.

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## References

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- To cite this document: BenchChem. [Technical Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS No. 2363-12-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3034824#2-2-4-dinitrophenoxy-benzaldehyde-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b3034824#2-2-4-dinitrophenoxy-benzaldehyde-cas-number-and-chemical-properties)

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